Lipophilicity (XLogP3): A Measurable Difference in LogP Guides Selection for CNS Penetration or Pharmacokinetic Optimization
The target compound's computed XLogP3 is 0.4, which is identical to its 5-difluoromethyl regioisomer (0.4) but significantly lower than the 3,5-bis(difluoromethyl) analog (1.1) [1]. This 0.7 log unit difference represents a roughly 5-fold lower predicted lipophilicity at physiological pH, favoring aqueous solubility and potentially reducing off-target binding associated with high logP compounds [2]. The lower lipophilicity compared to the bis-substituted analog makes the target compound more suitable for applications requiring balanced hydrophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 3,5-Bis(difluoromethyl) analog: 1.1; 5-Difluoromethyl analog: 0.4 |
| Quantified Difference | Δ = -0.7 vs. bis-analog; Δ = 0 vs. 5-isomer |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties (2021.05.07 release) |
Why This Matters
The 0.7 log unit lower lipophilicity relative to the 3,5-bis derivative provides a predictable advantage in aqueous solubility, a critical parameter for in vitro assay compatibility and early-stage lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 86208010 (target), CID 125724690 (5-isomer), and CID 25247452 (3,5-bis analog). XLogP3-AA computed values. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. (Context for LogP-solubility relationship). View Source
